molecular formula C15H11BrO2 B041476 6-Bromo-4-phenylchroman-2-one CAS No. 156755-23-6

6-Bromo-4-phenylchroman-2-one

Cat. No. B041476
M. Wt: 303.15 g/mol
InChI Key: KFKFQGCDFMGUCH-UHFFFAOYSA-N
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Patent
USRE040851E1

Procedure details

6-Bromo-4-phenyl-3,4-dihydro-coumarine (290 g, 0.96 mole) was dissolved in a mixture of methanol (1 L) and acetone (1 L). To the above solution were added potassium carbonate (160 g, 1.16 mole), α-chlorotoluene (140 g, 1.1 mole) and sodium iodide (30 g, 0.47 mole), and the mixture was stirred under reflux for 3 h. The solution was concentrated by distillation, and the residue treated with water and extracted with diethyl ether. The ethereal layer was washed with water, saturated sodium carbonate solution and water, successively. The organic layer was dried over sodium sulfate, filtered and then evaporated to give 420 g (≈100%) of the title compound as a light yellow oil.
Quantity
290 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
160 g
Type
reactant
Reaction Step Two
Quantity
140 g
Type
reactant
Reaction Step Two
Quantity
30 g
Type
reactant
Reaction Step Two
Yield
100%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[O:8][C:7](=[O:12])[CH2:6][CH:5]2[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.[C:19](=O)([O-])[O-:20].[K+].[K+].Cl[CH2:26][C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1.[I-].[Na+]>CO.CC(C)=O>[CH2:26]([O:8][C:9]1[CH:10]=[CH:11][C:2]([Br:1])=[CH:3][C:4]=1[CH:5]([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)[CH2:6][C:7]([O:20][CH3:19])=[O:12])[C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1 |f:1.2.3,5.6|

Inputs

Step One
Name
Quantity
290 g
Type
reactant
Smiles
BrC=1C=C2C(CC(OC2=CC1)=O)C1=CC=CC=C1
Name
Quantity
1 L
Type
solvent
Smiles
CO
Name
Quantity
1 L
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
160 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
140 g
Type
reactant
Smiles
ClCC1=CC=CC=C1
Name
Quantity
30 g
Type
reactant
Smiles
[I-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 h
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated by distillation
ADDITION
Type
ADDITION
Details
the residue treated with water
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
WASH
Type
WASH
Details
The ethereal layer was washed with water, saturated sodium carbonate solution and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=C(C=C(C=C1)Br)C(CC(=O)OC)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 420 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 102.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.